

# Pivanex (AN-9) In Vivo Application Notes and Protocols for Mouse Models

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## Compound of Interest

Compound Name: Pivanex

Cat. No.: B1678495

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## Introduction

**Pivanex** (AN-9), or pivaloyloxymethyl butyrate, is a prodrug of the short-chain fatty acid butyric acid. As a histone deacetylase (HDAC) inhibitor, **Pivanex** represents a class of epigenetic modifiers with therapeutic potential in oncology. Butyric acid itself has demonstrated anti-cancer properties, but its clinical utility is hampered by a short half-life and rapid metabolism. **Pivanex** is designed to overcome these pharmacological limitations, delivering the active butyric acid moiety to tumor cells more effectively.[1][2] In preclinical studies, **Pivanex** has been shown to be a potent inducer of malignant cell differentiation and inhibitor of tumor growth.[3] It has demonstrated anti-proliferative effects against a range of human tumor colony-forming units, including colorectal, breast, lung, ovarian, and melanoma cells.[4] These application notes provide a summary of the available in vivo dosage and administration information for **Pivanex** in mouse models and offer detailed protocols to guide researchers in their preclinical study design.

## Quantitative Data Summary

The following table summarizes the available quantitative data for the in vivo administration of **Pivanex** in mice.

Mouse Model	Cancer Type	Administration Route	Dosage	Frequency	Vehicle	Key Findings	Reference
SMNΔ7 SMA mice	Spinal Muscular Atrophy	Oral (gavage)	200 mg/kg	Twice daily	Not specified	Improved mean lifespan by 84.6%; Delayed onset of body mass loss by 94.9%	[5]
Balb/c mice	Myelomonocytic Leukemia (WEHI cells)	Not specified in vivo	Not specified in vivo	Not specified in vivo	Not specified in vivo	Marked reduction in tumorigenicity after 4 hours of ex vivo exposure to AN-9 prior to injection.	[6][7]
C57BL mice	Lewis Lung Carcinoma (3LLD12.2 subclone)	Not specified in vivo	Not specified in vivo	Not specified in vivo	Not specified in vivo	Almost complete diminishment of tumorigenicity after 1 hour of ex vivo exposure	[6][7]

to AN-9  
prior to  
injection.

Broad  
peak of  
H3  
histone  
acetylation 1.5-18  
hours  
after  
administration. [8]

Combination with  
radiation  
significantly  
inhibited  
tumor  
growth  
and  
prolonged time to  
failure. [8][9]

## Experimental Protocols

### Oral Administration of Pivanex in Mice

This protocol is based on a study using SMNΔ7 SMA mice and can be adapted for cancer xenograft models.

Materials:

- **Pivanex (AN-9)**

- Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
- Oral gavage needles (20-22 gauge, with a ball tip)
- Syringes (1 mL)
- Scale for weighing mice
- Vortex mixer or sonicator

Procedure:

- Preparation of **Pivanex** Formulation:
  - Accurately weigh the required amount of **Pivanex** powder.
  - Prepare the desired vehicle. The choice of vehicle may require optimization for solubility and stability. Gentle heating or sonication may aid in dissolution.
  - Suspend or dissolve the **Pivanex** in the vehicle to achieve the final desired concentration (e.g., for a 200 mg/kg dose in a mouse receiving 0.2 mL, the concentration would be weight-dependent).
  - Vortex or sonicate the formulation until a homogenous suspension or solution is achieved. Prepare fresh daily.
- Animal Dosing:
  - Weigh each mouse to determine the precise volume of the **Pivanex** formulation to be administered.
  - Gently restrain the mouse.
  - Insert the gavage needle carefully into the esophagus and deliver the formulation directly into the stomach.
  - Monitor the animal for any signs of distress during and after the procedure.

- Treatment Schedule:
  - Based on the available data, a twice-daily administration schedule can be considered.[5]  
The timing of administration should be consistent throughout the study.

## Intravenous Administration of Pivanex in Mice (Representative Protocol)

While specific preclinical data for intravenous (IV) administration of **Pivanex** in mice is limited, a phase I human clinical trial utilized an intralipid formulation.[3] This protocol is a representative example for IV administration of a compound with similar characteristics in a mouse model.

### Materials:

- **Pivanex** (AN-9)
- Sterile vehicle suitable for intravenous injection (e.g., Intralipid, saline with a solubilizing agent like DMSO and Tween 80)
- Insulin syringes with a 27-30 gauge needle
- Restraining device for mice (optional)
- Heat lamp (optional, for tail vein dilation)

### Procedure:

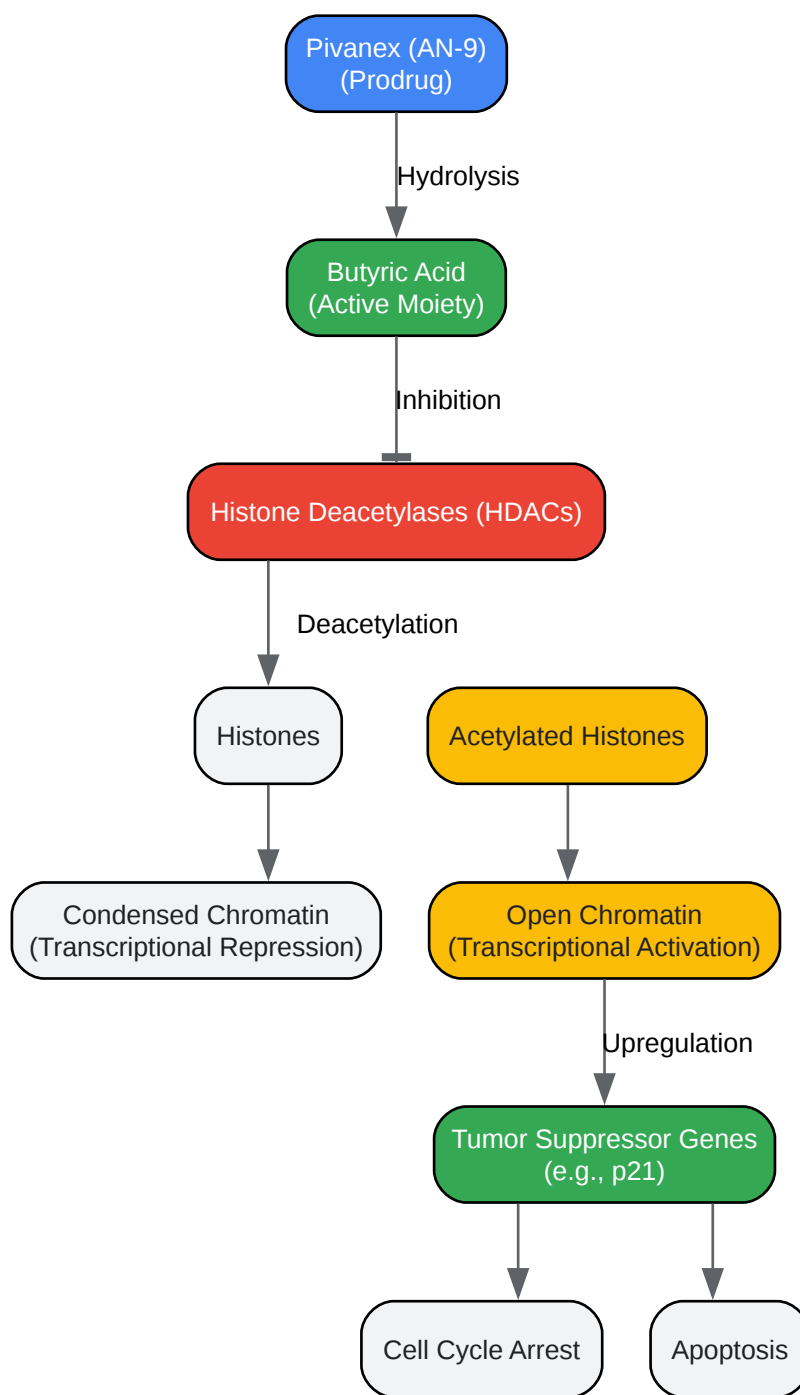
- Preparation of **Pivanex** Formulation:
  - Prepare a sterile formulation of **Pivanex** in a suitable IV vehicle. The use of an intralipid emulsion, as in the clinical trial, or a solution containing a low percentage of DMSO and a surfactant like Tween 80 are common approaches for poorly soluble compounds.
  - Ensure the final formulation is sterile and free of particulates. Filtration through a 0.22 µm filter may be necessary.
- Animal Dosing:

- Warm the mouse's tail using a heat lamp to dilate the lateral tail veins.
- Place the mouse in a restraining device.
- Disinfect the tail with an alcohol swab.
- Carefully insert the needle into one of the lateral tail veins.
- Slowly inject the **Pivanex** formulation. The injection volume should typically not exceed 0.2 mL for a mouse.
- Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
- Treatment Schedule:
  - The treatment schedule will need to be determined based on the study objectives and the pharmacokinetic profile of **Pivanex**. A daily or every-other-day schedule could be a starting point for efficacy studies.

## Signaling Pathways and Experimental Workflows

### Pivanex Mechanism of Action

**Pivanex**, as a prodrug of butyric acid, functions as a histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, **Pivanex** promotes histone hyperacetylation, resulting in a more open chromatin state that allows for the transcription of various genes, including tumor suppressor genes like p21.<sup>[9]</sup> This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.<sup>[1]</sup>

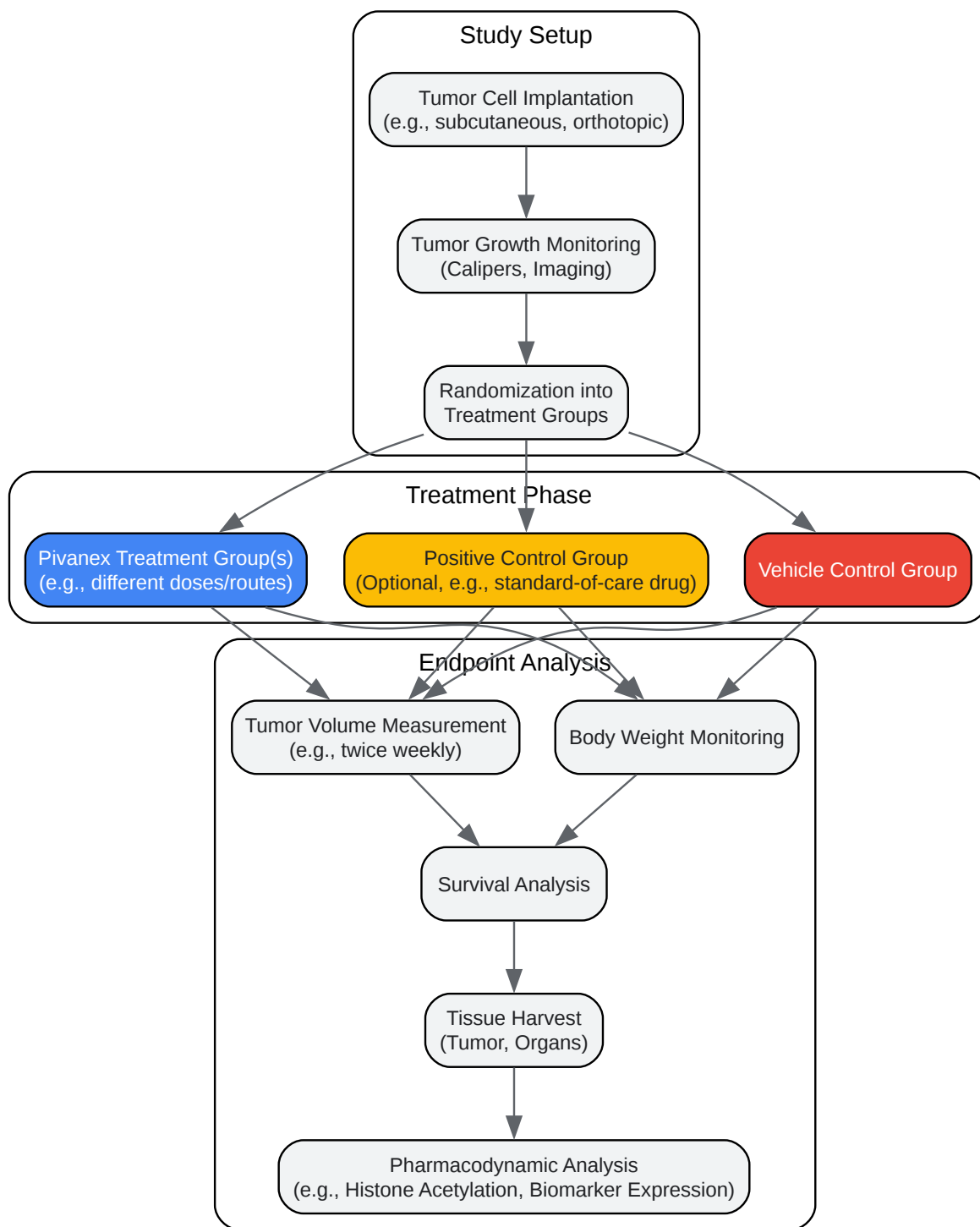


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Caption: **Pivanex** Mechanism of Action.

## Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of **Pivanex** in a mouse xenograft model.





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Caption: In Vivo Efficacy Study Workflow.

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